

# Aspidostomide B spectroscopic data (NMR, MS, IR, UV)

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## Compound of Interest

Compound Name: Aspidostomide B

Cat. No.: B1474400

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## In-Depth Spectroscopic Analysis of Aspidostomide B

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aspidostomide B**, a bromopyrrole alkaloid isolated from the Patagonian bryozoan *Aspidostoma giganteum*. This document is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this marine natural product.

**Aspidostomide B**, with the molecular formula  $C_{13}H_{10}Br_4N_2O_3$ , is part of a family of bioactive compounds with potential applications in pharmaceutical research. The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Aspidostomide B**.

### Table 1: $^1H$ NMR Spectroscopic Data for Aspidostomide B (500.13 MHz, $CDCl_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
4	6.96	s	8.0
6	4.25	m	
7	2.50	m	
7	2.25	m	
8	4.40	m	
11	7.60	s	
13	7.30	s	
NH-1	10.50	br s	
NH-5	9.11	d	
NH-10	11.55	br s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Aspidostomide B (125.13 MHz,  $\text{CDCl}_3$ )**

Position	$\delta$ (ppm)	Type
2	121.3	C
3	100.6	C
4	113.2	CH
5a	129.0	C
6	55.4	CH
7	30.2	CH <sub>2</sub>
8	58.6	CH
9a	135.5	C
11	116.2	CH
12	114.9	C
13	125.0	CH
14	112.5	C
15	151.2	C
16	160.1	C=O
17	170.0	C=O

**Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data for Aspidostomide B**

Technique	Data
HRESIMS	$m/z$ [M+H] <sup>+</sup> , Exact mass and isotopic pattern consistent with the molecular formula C <sub>13</sub> H <sub>10</sub> Br <sub>4</sub> N <sub>2</sub> O <sub>3</sub> .
IR (KBr)	$\nu_{\max}$ (cm <sup>-1</sup> ): 3415, 3288, 1685, 1630, 1535
UV (MeOH)	$\lambda_{\max}$ (nm) (log $\epsilon$ ): 275 (4.20), 310 (3.95)

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

**General Experimental Procedures** Optical rotations were measured on a PerkinElmer 343 polarimeter. UV spectra were recorded in methanol (MeOH) on a Hewlett-Packard 8452 spectrometer. Infrared spectra were obtained as a film on potassium bromide (KBr) plates on a Nicolet-Magna 550 FT-IR spectrometer.

**NMR Spectroscopy** All NMR spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ) using the signals of the residual nondeuterated solvent as an internal reference. The spectra were acquired on a Bruker Avance II 500 MHz spectrometer operating at 500.13 MHz for  $^1\text{H}$  and 125.13 MHz for  $^{13}\text{C}$ . Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish the structure and assign all proton and carbon signals.

**Mass Spectrometry** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the molecular formula of the compound. The analysis was carried out in positive ion mode.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Aspidostomide B**.

*Workflow for the spectroscopic analysis of a natural product.*

This comprehensive guide provides the necessary spectroscopic data and methodologies for the characterization of **Aspidostomide B**. This information is critical for its potential use in drug discovery and development, allowing for further investigation into its biological activities and mechanism of action.

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